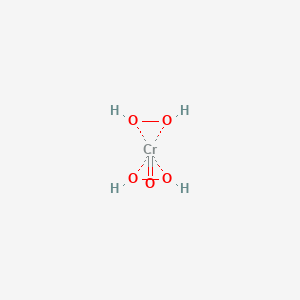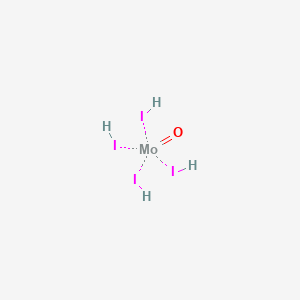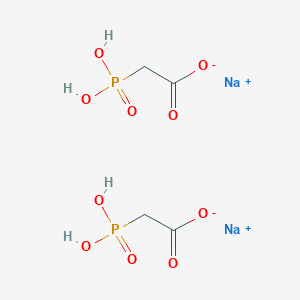
Disodium phosphonoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A simple organophosphorus compound that inhibits DNA polymerase, especially in viruses and is used as an antiviral agent.
Scientific Research Applications
Antiviral Applications
Disodium phosphonoacetate demonstrates significant antiviral properties, particularly against herpes simplex virus (HSV) and other related viruses. Studies have shown that when administered orally or topically, it can significantly reduce mortality in mice infected with HSV. It also effectively reduced herpesvirus lesions on the corneas of infected rabbits. These findings highlight the potential of this compound in treating viral infections, especially those related to the herpes family (Shipkowitz et al., 1973; Shipkowitz et al., 1973).
Applications in Disease Management
This compound has been explored for its applications in managing various diseases. It showed potential in inhibiting the replication of African swine fever virus (ASFV), suggesting that it might involve a virus-specific DNA polymerase in its replication mechanism. This property positions this compound as a candidate for controlling ASFV outbreaks (Gil-Fernández et al., 1979). Additionally, it has been studied for its impact on the Epstein-Barr virus, indicating that it could potentially inhibit virus-induced transformation of human cord blood lymphocytes (Rickinson et al., 1977; Manor & Margalith, 1979).
Potential Therapeutic Effects
The compound has been investigated for its therapeutic effects on cutaneous herpesvirus infections. Studies suggest that its application could offer therapeutic benefits, especially when applied topically. The effectiveness seems to be concentration-dependent, offering a potential avenue for therapeutic intervention in cutaneous herpesvirus infections (Alenius et al., 1978).
Bone Health and Disease Treatment
This compound and its analogs have been explored for their role in treating bone disorders. They have shown promise in treating conditions like osteoporosis, Paget's disease of bone, and hypercalcemia of malignancy. Their affinity for hydroxyapatite crystals and their ability to influence bone mineral dynamics make them valuable in the medical field for diagnosing and treating bone-related diseases (Francis & Valent, 2007; Bijvoet, 1991).
properties
Molecular Formula |
C4H8Na2O10P2 |
|---|---|
Molecular Weight |
324.03 g/mol |
IUPAC Name |
disodium;2-phosphonoacetate |
InChI |
InChI=1S/2C2H5O5P.2Na/c2*3-2(4)1-8(5,6)7;;/h2*1H2,(H,3,4)(H2,5,6,7);;/q;;2*+1/p-2 |
InChI Key |
NGDVBMRZLGRAHY-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])P(=O)(O)O.C(C(=O)[O-])P(=O)(O)O.[Na+].[Na+] |
synonyms |
Disodium Phosphonoacetate Fosfonet Sodium Phosphonacetic Acid Phosphonoacetate Phosphonoacetate, Disodium Phosphonoacetic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



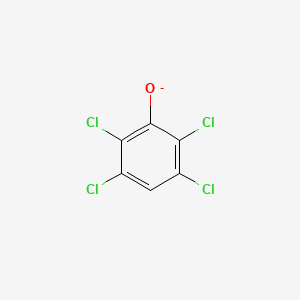
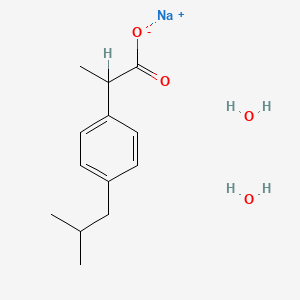

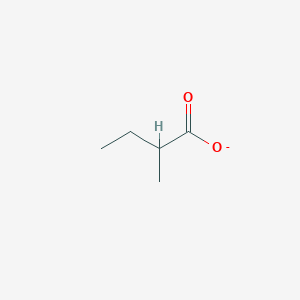
![[4-Acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate](/img/structure/B1264702.png)
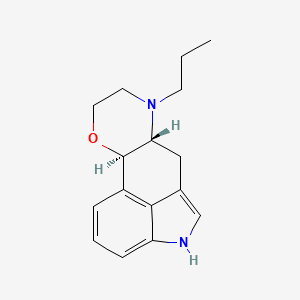
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyoxane-2-carboxylic acid](/img/structure/B1264706.png)
![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1264707.png)
